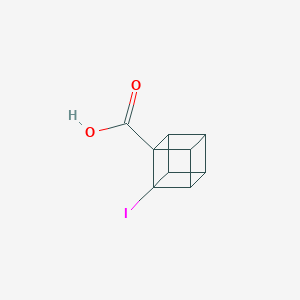
2-Iodocubane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodocubane-1-carboxylic acid is a derivative of cubane, a highly strained hydrocarbon with a unique cubic structure. The presence of an iodine atom and a carboxylic acid group on the cubane scaffold makes this compound particularly interesting for various chemical and industrial applications. The cubane structure itself is known for its rigidity and stability, which can be advantageous in the development of new materials and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodocubane-1-carboxylic acid typically involves the iodination of cubane derivatives. One common method is the iodination of cubane-1-carboxylic acid using iodine and a suitable oxidizing agent. The reaction conditions often require a solvent such as acetic acid and a catalyst like silver acetate to facilitate the iodination process .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Iodocubane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as thiolates or phosphides under photostimulated conditions.
Oxidation and Reduction: The carboxylic acid group can undergo oxidation to form corresponding derivatives or reduction to yield alcohols.
Decarboxylation: The carboxylic acid group can be removed through decarboxylation reactions, often leading to the formation of cubane derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) for reduction reactions.
Photostimulation: Light sources for photostimulated substitution reactions.
Major Products:
Substituted Cubanes: Products with various functional groups replacing the iodine atom.
Alcohols and Aldehydes: Products from the reduction of the carboxylic acid group.
Applications De Recherche Scientifique
2-Iodocubane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials with unique properties.
Medicine: Investigated for its potential use in drug design and delivery systems.
Mécanisme D'action
The mechanism of action of 2-Iodocubane-1-carboxylic acid largely depends on its chemical reactivity and the functional groups present. The iodine atom and carboxylic acid group can participate in various chemical reactions, influencing the compound’s behavior in different environments. The rigid cubane structure provides a stable framework that can interact with molecular targets in a specific manner, potentially affecting biological pathways and processes .
Comparaison Avec Des Composés Similaires
Cubane-1-carboxylic acid: Lacks the iodine atom but shares the cubane scaffold.
1,4-Diiodocubane: Contains two iodine atoms, offering different reactivity and applications.
Bicyclo[1.1.1]pentane derivatives: Similar rigid structure but with different chemical properties.
Uniqueness: 2-Iodocubane-1-carboxylic acid is unique due to the combination of the cubane structure, iodine atom, and carboxylic acid group. This combination provides a versatile platform for chemical modifications and applications in various fields, making it a valuable compound for research and industrial use .
Propriétés
Formule moléculaire |
C9H7IO2 |
|---|---|
Poids moléculaire |
274.05 g/mol |
Nom IUPAC |
2-iodocubane-1-carboxylic acid |
InChI |
InChI=1S/C9H7IO2/c10-9-5-2-1-3(5)8(9,7(11)12)4(1)6(2)9/h1-6H,(H,11,12) |
Clé InChI |
WCWGUEOLEMHFRW-UHFFFAOYSA-N |
SMILES canonique |
C12C3C4C1C5(C2C3C45I)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


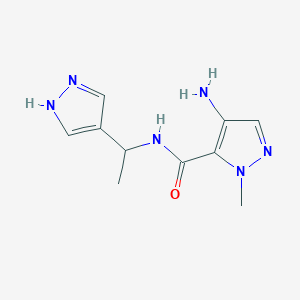
![Carbamic acid, N-[[4-[chloro(hydroxyimino)methyl]phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B11815962.png)

![benzyl (2S)-6-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxyiminohexanoate](/img/structure/B11815968.png)
![3-[3-(4-Methoxyphenyl)prop-2-enoylamino]propanoic acid](/img/structure/B11815984.png)
![[(1-Carbamimidoylcyclopentyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino] acetate](/img/structure/B11815995.png)
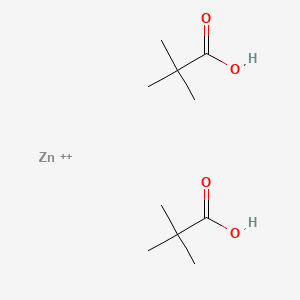


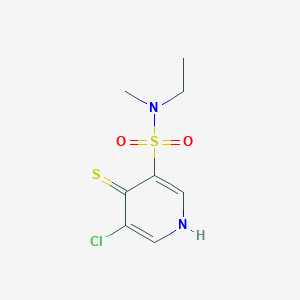
![2-chloro-N-[2-[5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]acetamide](/img/structure/B11816020.png)

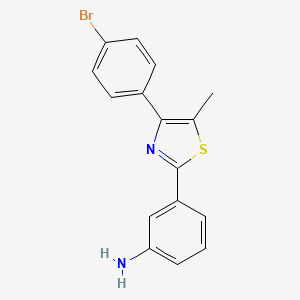
![Tert-butyl-[[4-(1,2-dichloroethenoxy)phenyl]methoxy]-dimethylsilane](/img/structure/B11816040.png)
